

The Structural Basis of GPR110 Activation: A Technical Overview

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Compound of Interest

Compound Name: GPR110 peptide agonist P12

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 110 (GPR110), also known as Adhesion G protein-coupled receptor F1 (ADGRF1), is a member of the adhesion G protein-coupled receptor (aGPCR) family. These receptors are characterized by a large extracellular region (ECR) and a seven-transmembrane (7TM) domain. aGPCRs play crucial roles in a variety of physiological processes, and their dysregulation has been implicated in several diseases. A key feature of many aGPCRs is their autoproteolytic cleavage within a conserved GPCR autoproteolysis-inducing (GAIN) domain, which gives rise to an N-terminal fragment (NTF) and a C-terminal fragment (CTF) that remain non-covalently associated. The activation of GPR110 is a complex process that is not fully understood, but recent studies have shed light on its structural basis, revealing a dual mechanism of activation involving both a small-molecule endogenous ligand and a tethered agonist. This guide provides a detailed technical overview of the structural basis of GPR110 activation.

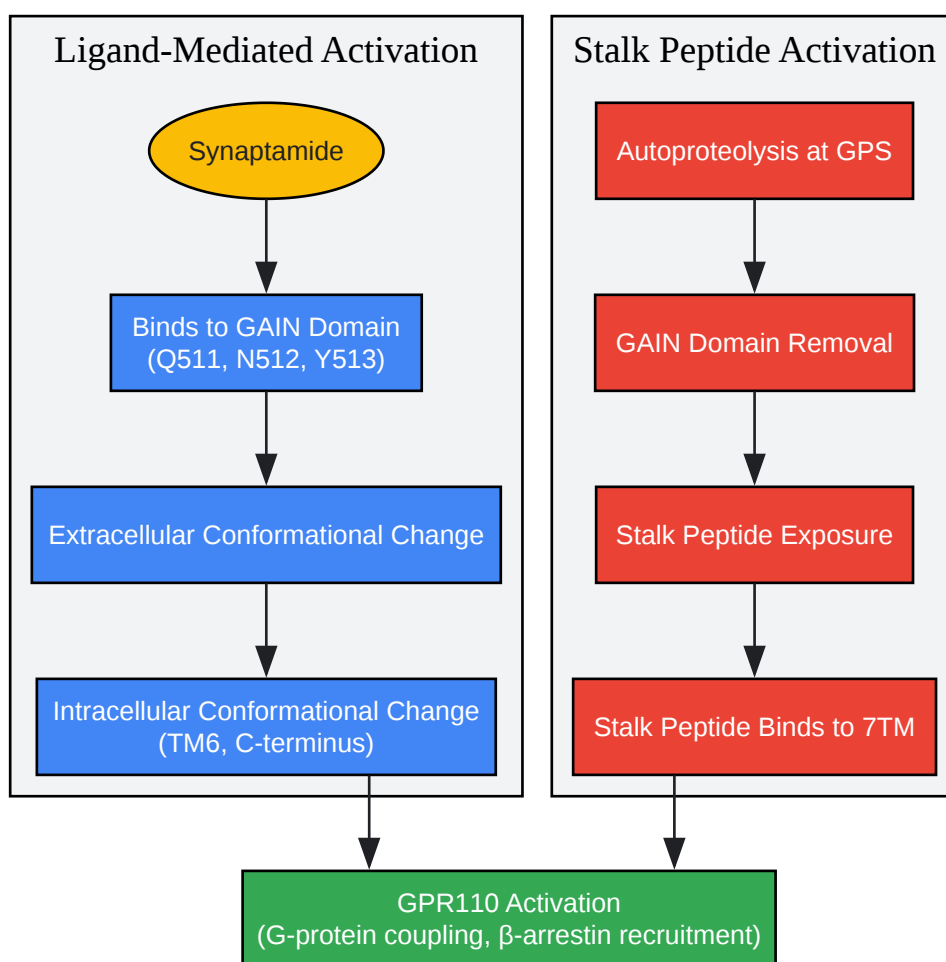
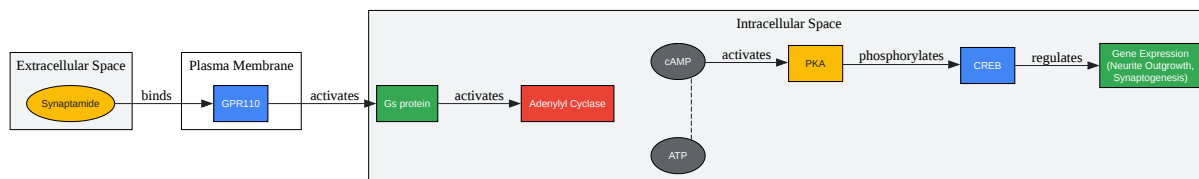
While the query specified activation by "P12," current scientific literature extensively details the activation of GPR110 by its endogenous ligand, synaptamide, and a tethered "stalk peptide". The peptide "P12" is described in the literature as a CXCR4 antagonist or a fibronectin-derived peptide and has not been identified as a direct activator of GPR110[1][2]. This document will therefore focus on the established mechanisms of GPR110 activation.

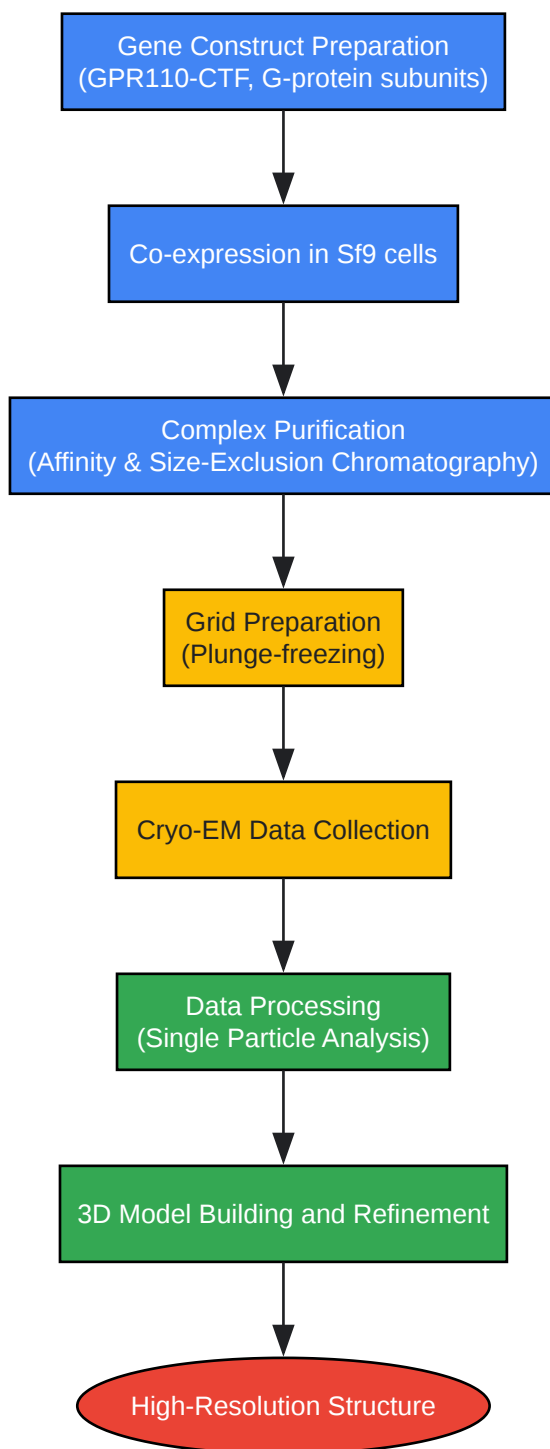
I. GPR110 Signaling Pathways

GPR110 is a pleiotropic receptor capable of coupling to multiple G protein subtypes, including Gs, Gq, Gi, and G12/13, leading to the activation of diverse downstream signaling cascades[3][4][5].

- **Gs-mediated Pathway:** Upon activation, GPR110 couples to Gs proteins, which in turn activate adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets, including the transcription factor cAMP response element-binding protein (CREB)[6][7]. This pathway is crucial for promoting neurogenesis, neurite outgrowth, and synaptogenesis[6][7].
- **Gq-mediated Pathway:** GPR110 activation also leads to the engagement of Gq proteins. This pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively.
- **Other G protein coupling:** In addition to Gs and Gq, GPR110 has been shown to couple to Gi and G12/13 proteins, although the physiological relevance and downstream consequences of these interactions are less well characterized[3][4].
- **β-arrestin Recruitment:** Ligand-induced activation of GPR110 also promotes the recruitment of β-arrestin, a key regulator of GPCR signaling and trafficking[7][8].

Below is a diagram illustrating the primary Gs-mediated signaling pathway of GPR110.





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